Synthesis and Characterization of Aminocaproic Nitrilotriacetic Acid: A Technical Guide
Synthesis and Characterization of Aminocaproic Nitrilotriacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminocaproic nitrilotriacetic acid, also known as N-(5-carboxypentyl)iminodiacetic acid, is a valuable chelating agent with applications in drug delivery, bioconjugation, and materials science. Its structure combines a six-carbon aminocaproic acid linker with a nitrilotriacetic acid (NTA) headgroup, enabling the stable coordination of metal ions. This technical guide provides a comprehensive overview of the synthesis and characterization of this versatile molecule, including a detailed, plausible experimental protocol, tabulated analytical data, and visualizations of the synthetic pathway and workflow.
Introduction
The development of bifunctional chelating agents is of significant interest in the fields of medicinal chemistry and biotechnology. These molecules possess both a reactive functional group for covalent attachment to a biomolecule or surface and a chelating moiety for the coordination of metal ions. Aminocaproic nitrilotriacetic acid is an exemplary bifunctional chelator, offering a carboxyl-terminated aliphatic chain for conjugation and a well-established NTA group for high-affinity binding of metal ions such as Ni(II), Cu(II), and Ga(III). This guide outlines a robust laboratory-scale synthesis and the analytical methods required for the thorough characterization of the final product.
Synthesis of Aminocaproic Nitrilotriacetic Acid
The synthesis of aminocaproic nitrilotriacetic acid is achieved through the N-alkylation of 6-aminocaproic acid with a haloacetic acid, typically bromoacetic acid or chloroacetic acid, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 6-aminocaproic acid attacks the electrophilic carbon of the haloacetic acid. The use of a base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.
Synthesis Pathway
Caption: Synthetic pathway for aminocaproic nitrilotriacetic acid.
Experimental Protocol
This protocol is a detailed, plausible procedure based on established methods for the synthesis of similar NTA derivatives.
Materials:
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6-Aminocaproic acid
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Bromoacetic acid
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Sodium hydroxide (B78521) (NaOH)
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Hydrochloric acid (HCl), concentrated
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Deionized water
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Activated carbon
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer with heating mantle
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pH meter or pH paper
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Büchner funnel and filter flask
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 6-aminocaproic acid (1 equivalent) in deionized water.
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Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (4 equivalents) in deionized water, ensuring the temperature remains below 10 °C.
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Addition of Alkylating Agent: Dissolve bromoacetic acid (2.2 equivalents) in deionized water and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 12-18 hours.
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Decolorization: Cool the reaction mixture to room temperature and add a small amount of activated carbon. Stir for 30 minutes.
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Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
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Acidification: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A white precipitate should form.
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Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold deionized water.
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Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure aminocaproic nitrilotriacetic acid.
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Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized aminocaproic nitrilotriacetic acid. The following analytical techniques are recommended.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Decomposes above 200 °C |
| Solubility | Soluble in water, insoluble in most organic solvents |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for aminocaproic nitrilotriacetic acid based on its chemical structure and data from similar compounds.
Table 1: Predicted 1H NMR Data (D2O, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | s | 4H | -N(CH 2COOH)2 |
| ~3.2 | t | 2H | -CH 2-N- |
| ~2.3 | t | 2H | -CH 2-COOH |
| ~1.6 | m | 4H | -CH2-CH 2-CH 2-CH2- |
| ~1.4 | m | 2H | -CH2-CH 2-CH2- |
Table 2: Predicted 13C NMR Data (D2O, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~178 | -C OOH (aminocaproic backbone) |
| ~175 | -N(CH2C OOH)2 |
| ~58 | -N(C H2COOH)2 |
| ~52 | -C H2-N- |
| ~35 | -C H2-COOH |
| ~28 | -CH2-C H2-CH2- |
| ~26 | -C H2-CH2-CH2- |
| ~25 | -CH2-C H2-N- |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 248.10 | [M+H]+ |
| 270.08 | [M+Na]+ |
| 246.09 | [M-H]- |
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm-1) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acids) and N-H stretch (secondary amine salt) |
| ~2930, ~2860 | C-H stretch (aliphatic) |
| ~1720 (strong) | C=O stretch (carboxylic acids) |
| ~1630 | N-H bend |
| ~1410 | O-H bend |
| ~1230 | C-O stretch |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.
Caption: Workflow for the synthesis and characterization of aminocaproic nitrilotriacetic acid.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of aminocaproic nitrilotriacetic acid. The outlined experimental protocol, based on established chemical principles, offers a reliable method for the laboratory-scale production of this important bifunctional chelating agent. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound, facilitating its application in various scientific and drug development endeavors.
